molecular formula C19H21NO4 B12787522 Munitagine, (-)- CAS No. 7691-07-8

Munitagine, (-)-

Cat. No.: B12787522
CAS No.: 7691-07-8
M. Wt: 327.4 g/mol
InChI Key: PLGXEPHZCXBYLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of munitagine involves the construction of benzylisoquinoline methiodides followed by selective reduction and acid-catalyzed cyclization. The process begins with the alkylation of a Reissert compound derived from isoquinoline with appropriately substituted benzyl halides. This is followed by N-methylation, selective reduction, and acid-catalyzed cyclization to yield munitagine .

Industrial Production Methods

While specific industrial production methods for munitagine are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Munitagine undergoes various chemical reactions, including:

    Oxidation: Munitagine can be oxidized to form different derivatives.

    Reduction: Selective reduction is a key step in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for selective reduction.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of munitagine, each with potentially different biological activities.

Scientific Research Applications

Munitagine has several scientific research applications:

    Chemistry: It serves as a model compound for studying pavine alkaloids and their chemical properties.

    Biology: Munitagine’s enzyme inhibitory activity makes it a valuable tool for studying enzyme functions and interactions.

    Medicine: Its potential in treating neurodegenerative diseases like Alzheimer’s disease is a significant area of research.

    Industry: While not widely used industrially, its derivatives could have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

Munitagine exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Additionally, it inhibits prolyl oligopeptidase, which is involved in the degradation of proline-containing peptides. This dual inhibition is particularly beneficial in addressing the multifactorial mechanisms of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Laudanosine: Another pavine alkaloid with similar enzyme inhibitory activities.

    Protopine: A protopine alkaloid with different structural features but similar biological activities.

    Argemonine: Another alkaloid from Argemone platyceras with comparable enzyme inhibition properties.

Uniqueness

Munitagine stands out due to its dual inhibitory activity against both acetylcholinesterase and prolyl oligopeptidase. This makes it particularly effective in addressing the complex pathology of neurodegenerative diseases, setting it apart from other similar compounds .

Properties

CAS No.

7691-07-8

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

4,13-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3,12-diol

InChI

InChI=1S/C19H21NO4/c1-20-13-6-10-4-5-16(23-2)19(22)18(10)14(20)7-11-8-17(24-3)15(21)9-12(11)13/h4-5,8-9,13-14,21-22H,6-7H2,1-3H3

InChI Key

PLGXEPHZCXBYLP-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC3=C(C1CC4=CC(=C(C=C24)O)OC)C(=C(C=C3)OC)O

Origin of Product

United States

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